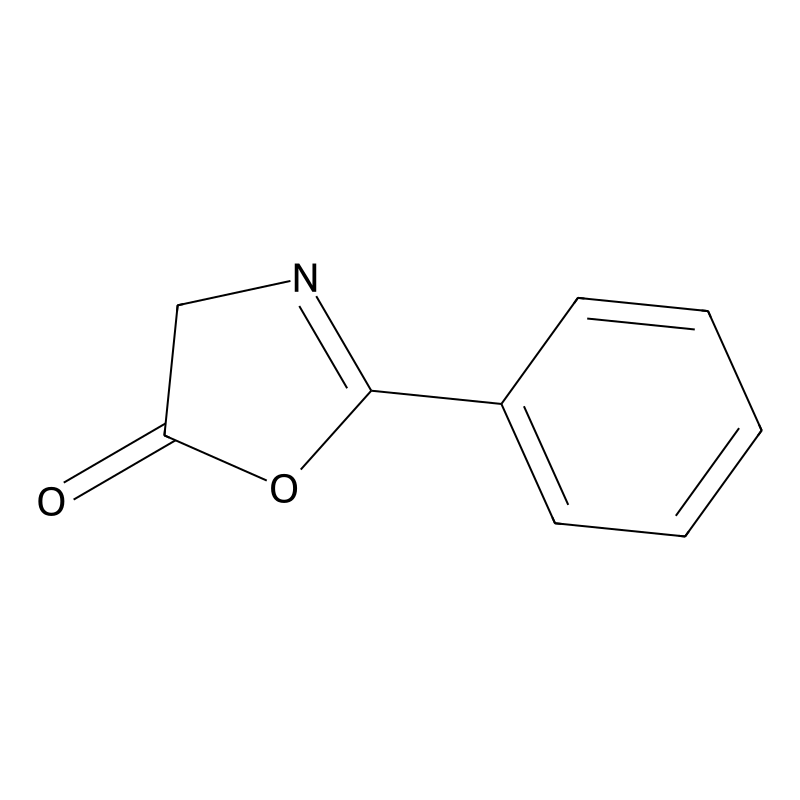

2-Phenyloxazol-5(4H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Phenyloxazol-5(4H)-one is a heterocyclic organic compound characterized by the presence of an oxazole ring fused with a phenyl group. This compound has garnered attention in the field of organic chemistry due to its unique structural features and potential applications in various biological contexts. The oxazole ring comprises nitrogen and oxygen atoms, contributing to its reactivity and biological activity.

The compound has been the subject of numerous studies since its first synthesis, although many early reports contained inaccuracies regarding its properties and reactions. Recent research has clarified these misunderstandings and provided a more accurate understanding of its chemical behavior and potential uses .

There is no documented research available on the specific mechanism of action of 2-phenyloxazol-5(4H)-one in biological systems. However, its derivatives, like PhOx, are being explored for their photochromic properties. These derivatives can change color upon exposure to light, potentially making them useful in applications like light-activated switches or sensors [].

- Nucleophilic Reactions: The compound can undergo nucleophilic substitution reactions, particularly with phenoxide ions, which have been studied to understand the equilibrium constants involved .

- Rearrangements: It can rearrange to form other compounds, such as 3-benzoylamino-1-benzopyran-2-one, under specific conditions .

- Condensation Reactions: The compound is often involved in condensation reactions with aldehydes, leading to the formation of various derivatives that exhibit enhanced biological activities .

2-Phenyloxazol-5(4H)-one exhibits significant biological activity, including:

- Immunomodulatory Effects: Certain derivatives of this compound have been identified as potent immunomodulators. For instance, (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one has shown promising activity in modulating immune responses and inhibiting tyrosinase, an enzyme involved in melanin production .

- Skin Sensitization: Some derivatives are noted for their extreme skin sensitization potency, making them relevant in dermatological studies .

The synthesis of 2-phenyloxazol-5(4H)-one can be achieved through various methods:

- Erlenmeyer-Plöchl Reaction: This method involves the reaction of salicylaldehyde with appropriate reagents to yield the oxazol-5(4H)-one structure. This approach has been refined over time to improve yield and purity .

- One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel, which can enhance efficiency and reduce by-products .

The applications of 2-phenyloxazol-5(4H)-one span several fields:

- Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for drug development targeting immune modulation and dermatological conditions.

- Chemical Research: Its reactivity makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules.

Interaction studies have highlighted how 2-phenyloxazol-5(4H)-one interacts with various biological systems:

- Enzyme Inhibition: Research indicates that certain derivatives inhibit enzymes like tyrosinase effectively, which is crucial for developing treatments for hyperpigmentation disorders.

- Cellular Responses: Studies have shown that this compound can induce specific cellular responses related to immune function, although further research is needed to elucidate the underlying mechanisms.

Several compounds share structural similarities with 2-phenyloxazol-5(4H)-one. Here are some notable examples:

Each of these compounds presents unique properties that differentiate them from 2-phenyloxazol-5(4H)-one while maintaining structural similarities. The ongoing research into these compounds continues to expand their potential applications in medicinal chemistry and beyond.

Erlenmeyer–Plöchl Azlactone Synthesis: Mechanisms and Modifications

The Erlenmeyer-Plöchl azlactone synthesis remains the most widely employed method for preparing 2-phenyloxazol-5(4H)-one derivatives. This classical reaction involves the cyclodehydration-condensation of hippuric acid with aromatic aldehydes in the presence of acetic anhydride and sodium acetate as a basic catalyst. The mechanistic pathway begins with nucleophilic attack of the carboxylic acid oxygen on acetic anhydride, followed by elimination of acetic acid. Subsequently, keto-enol tautomerization occurs, enabling nucleophilic attack on the aromatic aldehyde to form an intermediate that undergoes cyclization with water elimination and acetic acid elimination to yield the desired azlactone.

The synthesis of 4-benzylidene-2-phenyloxazole-5(4H)-one has been extensively characterized, with reported melting points ranging from 168-169°C. Nuclear magnetic resonance spectroscopy reveals characteristic signals at δ 7.30 for the benzylidene proton and aromatic protons in the 7.52-8.37 ppm range. Mass spectrometry analysis indicates a molecular ion peak at m/z 250.27, corresponding to the molecular formula C₁₆H₁₁NO₂.

Recent modifications to the classical Erlenmeyer synthesis have focused on replacing traditional reagents with environmentally benign alternatives. Polyphosphoric acid has been employed as both solvent and catalyst, enabling efficient synthesis at 90°C for 4 hours with yields reaching 75%. The general procedure involves heating appropriate benzaldehyde and hippuric acid in polyphosphoric acid, followed by water addition to precipitate the product, which is then purified by column chromatography.

Mechanistic studies have revealed that the reaction proceeds through an ambiphilic mechanism when conducted in acidic medium. Density functional theory calculations confirm that six-membered ring formation is favored both kinetically and thermodynamically. The reaction rate dependence on medium acidity has been attributed to fine-tuning between carbon-hydrogen agostic precoordination and proton abstraction in coordinatively saturated palladium complexes.

Solvent-Free Approaches for Oxazolone Ring Formation

Solvent-free methodologies have emerged as environmentally sustainable alternatives for 2-phenyloxazol-5(4H)-one synthesis, addressing concerns about volatile organic compound emissions and waste generation. Multiple heterogeneous catalytic systems have been developed to facilitate these transformations under neat conditions.

Montmorillonite K-10, an environmentally friendly inorganic solid acid, has proven highly effective for azlactone synthesis. The general procedure involves refluxing benzaldehyde, hippuric acid, and acetic anhydride in ethyl acetate with Montmorillonite K-10 as catalyst for 4-8 hours. This approach offers several advantages including cleaner reaction conditions, reduced reaction times compared to the classical 24-hour Erlenmeyer synthesis, high product yields, simple isolation techniques, and catalyst recoverability.

Bismuth salts represent another category of effective catalysts for solvent-free azlactone synthesis. Bismuth acetate catalyzes the condensation of aromatic aldehydes with hippuric acid in moderate to good yields through the Erlenmeyer mechanism. The relatively low toxicity and cost-effectiveness of bismuth salts make this approach particularly attractive for large-scale applications.

Alum has been identified as an efficient and economical catalyst for solvent-free azlactone synthesis. This method eliminates the need for additional solvents while maintaining high yields and simplified workup procedures. The reaction proceeds under mild conditions with excellent functional group tolerance across various aromatic aldehyde substrates.

Hydrogen peroxide promoted fly ash represents an innovative approach utilizing industrial waste materials as catalysts. This heterogeneous catalyst system enables the synthesis of oxazolone derivatives under solvent-free conditions with acceptable yields. The catalyst preparation involves treating fly ash with hydrogen peroxide, resulting in increased surface area and enhanced catalytic activity.

Microwave-Assisted Synthesis of 4-Substituted Derivatives

Microwave irradiation has revolutionized the synthesis of 2-phenyloxazol-5(4H)-one derivatives by dramatically reducing reaction times while maintaining high yields and selectivity. The application of microwave energy enables rapid heating and efficient energy transfer, leading to accelerated reaction kinetics.

Solvent-free microwave-assisted synthesis using neutral alumina as a solid support has proven particularly effective. The reaction of 2-phenyl-5(4H)-oxazolone with aliphatic aldehydes proceeds efficiently under microwave irradiation for less than 2 minutes, yielding condensation products in 62-78% yields. This methodology successfully extends the Erlenmeyer synthesis to aliphatic aldehydes, which traditionally posed challenges due to their lower reactivity compared to aromatic aldehydes.

Calcium acetate catalyzed microwave synthesis represents another advancement in rapid azlactone preparation. Eight 4-arylidene-2-phenyl-5(4H)-oxazolones have been successfully synthesized from aromatic aldehydes and hippuric acid under solvent-free conditions with microwave irradiation at 300 watts. This approach combines the benefits of heterogeneous catalysis with microwave acceleration.

The tosyl chloride/dimethylformamide system has emerged as an effective condensing agent for microwave-assisted azlactone synthesis. This methodology enables the condensation of aromatic aldehydes with hippuric acid under solvent-free conditions, providing good to high yields across various substrate combinations. The reaction tolerance extends to aldehydes bearing both electron-withdrawing groups such as nitro and halides, and electron-donating groups including methyl and methoxy substituents.

Table 1: Comparative Analysis of Microwave-Assisted Synthesis Methods

| Catalyst System | Reaction Time | Temperature | Yield Range | Substrate Scope |

|---|---|---|---|---|

| Neutral Alumina | <2 minutes | Room temperature | 62-78% | Aliphatic aldehydes |

| Calcium Acetate | Variable | 300W microwave | High yields | Aromatic aldehydes |

| TsCl/DMF | Short | Microwave conditions | Good to high | Electron-rich/poor aromatics |

| Fly Ash/H₂O₂ | 6 minutes | Microwave | Acceptable | General aromatic aldehydes |

Catalytic Systems for Regioselective Functionalization

Advanced catalytic methodologies have been developed to achieve regioselective functionalization of 2-phenyloxazol-5(4H)-one scaffolds, enabling the preparation of complex molecular architectures with precise control over substitution patterns.

Palladium-catalyzed asymmetric allylic alkylation represents a sophisticated approach for enantioselective oxazolone functionalization. The reaction of 4-substituted oxazol-2(3H)-ones with Morita-Baylis-Hillman adducts proceeds with excellent chemoselectivity, regioselectivity, and enantioselectivity using spiroketal-based diphosphine ligands. This methodology demonstrates remarkable substrate scope, delivering 4,5-substituted oxazol-2(3H)-ones in 72-99% yields with carbon/nitrogen selectivity ratios of 95:5 to greater than 99:1 and branch/linear ratios of 91:9 to greater than 99:1.

The regioselectivity of these palladium-catalyzed transformations depends on the substitution pattern of the oxazolone substrate. When 4-substituted oxazol-2(3H)-ones are employed, carbon-nucleophilic behavior predominates, while 5-substituted derivatives exhibit nitrogen-nucleophilic reactivity under identical conditions. This chemodivergent behavior enables access to different constitutional isomers through substrate design rather than catalyst modification.

Orthopalladation chemistry provides another avenue for regioselective functionalization. Palladium acetate in acidic medium selectively activates ortho carbon-hydrogen bonds of the arylidene ring, producing six-membered metallacycles. The scope and efficiency of orthopalladation depend on solvent acidity, with trifluoroacetic acid enabling metalation of numerous oxazolones under mild conditions.

Magnesium and zinc-based metalation systems offer complementary regioselectivity patterns. Successive metalations using 2,2,6,6-tetramethylpiperidide magnesium chloride lithium chloride or 2,2,6,6-tetramethylpiperidide zinc chloride lithium chloride enable multiple functionalization events on the oxazole scaffold. These metalated intermediates react readily with various electrophiles including aryl halides, acid chlorides, trimethylsilyl chloride, and trimethylsilyl cyanide.

Solid-Phase Synthesis Strategies for Library Development

Solid-phase synthesis methodologies have been extensively developed for 2-phenyloxazol-5(4H)-one derivatives, enabling rapid library generation and combinatorial chemistry applications. These approaches leverage the reactivity of azlactone functionality while providing convenient purification through simple filtration operations.

The azirine/oxazolone method on solid phase represents a sophisticated strategy for peptide synthesis incorporating sterically demanding amino acids. This methodology utilizes 2H-azirin-3-amines as synthons that react with carboxyl-functionalized solid supports, followed by hydrolysis to generate peptide acids. The approach has proven successful for introducing alpha,alpha-disubstituted alpha-amino acids into peptides and has found application in antibiotic peptaibol synthesis.

Azlactone-functionalized polymer supports have emerged as versatile platforms for library synthesis and reactive separations. Vinyl-4,4-dimethylazlactone polymerization from solid supports using atom transfer radical polymerization enables the preparation of reactive resins with controlled molecular weights and narrow polydispersity indices. These azlactone-functionalized supports demonstrate high loading capacities, with some materials achieving 6 millimoles per gram azlactone content.

Cyclative cleavage strategies have been developed for generating six-membered heterocycles from resin-bound pseudo-oxazolones. This approach utilizes immobilized oxazolones in combination with difunctional nucleophiles as cleavage agents, enabling the synthesis of benzoxazinones, dihydropyrazinones, quinoxalinones, and dihydrooxazinones. The methodology allows target heterocycle synthesis in good yields through three to five solid-phase steps with only one chromatographic purification step.

Porous polymer monoliths functionalized with azlactone groups provide unique opportunities for continuous-flow synthesis and protein immobilization. These materials enable spatial patterning of proteins through selective reaction with azlactone functionality, creating defined areas of biological activity within the monolithic structure. The high surface area and controlled porosity of these materials facilitate efficient mass transfer and high catalytic activities even at elevated flow rates.

Table 2: Solid-Phase Synthesis Platform Comparison

| Platform Type | Loading Capacity | Applications | Advantages | Limitations |

|---|---|---|---|---|

| Wang Resin-PVDMA | 6 mmol/g | Nucleophile scavenging | High capacity, recyclable | Limited to nucleophilic substrates |

| Azirine/Oxazolone | Variable | Peptide synthesis | Sterically demanding residues | Complex synthetic route |

| Polymer Monoliths | High surface area | Protein immobilization | Flow-through capability | Specialized equipment required |

| Pseudo-oxazolone | Moderate | Heterocycle libraries | Diverse product range | Multi-step synthesis |

2-Phenyloxazol-5(4H)-one derivatives exhibit pronounced immunomodulatory effects through tyrosinase inhibition, a key enzyme in melanogenesis and immune response regulation. The compound (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, synthesized via an Erlenmeyer–Plöchl reaction, demonstrates potent tyrosinase inhibitory activity with an IC~50~ value of 0.51 μM when using l-tyrosine as a substrate, outperforming kojic acid (IC~50~ = 14.33 μM) by 28-fold [1] [3]. Kinetic studies using Lineweaver–Burk plots confirm competitive inhibition mechanisms, where the resorcinol moiety in 2,4-dihydroxyphenyl-substituted analogs facilitates hydrophobic interactions and hydrogen bonding with tyrosinase's active site [3].

In murine models, oxazolone derivatives modulate contact hypersensitivity responses by altering Th1/Th2 cytokine balance. Intraperitoneal administration of 4-ethoxymethylene-2-phenyl-oxazol-5-one (OXAZ) with recombinant IL-12 enhances ear swelling responses by upregulating IL-2 and interferon-γ expression in skin lesions while suppressing IL-4 production [2]. This Th1 polarization correlates with increased mononuclear cell infiltration and edema, suggesting that 2-phenyloxazol-5(4H)-one scaffolds potentiate cell-mediated immunity through tyrosine kinase-dependent pathways [2] [3].

Table 1: Tyrosinase inhibitory activity of 2-phenyloxazol-5(4H)-one analogs versus kojic acid

| Compound | Substituents | IC~50~ (μM) l-Tyrosine | IC~50~ (μM) l-Dopa |

|---|---|---|---|

| Analog 3 | 2,4-dihydroxyphenyl | 0.51 ± 0.00 | 16.78 ± 0.57 |

| Analog 8 | 6-Cl, 2,4-diOH | 2.22 ± 0.16 | 20.38 ± 1.99 |

| Analog 13 | 5-Me, 2,4-diOH | 3.50 ± 0.07 | 20.76 ± 1.02 |

| Kojic acid | - | 14.33 ± 1.63 | 40.42 ± 3.70 |

Data adapted from mushroom tyrosinase assays using l-tyrosine and l-dopa substrates [3].

Antimicrobial Action Against Gram-Positive/Negative Pathogens

Current literature provides limited direct evidence for 2-phenyloxazol-5(4H)-one's antimicrobial efficacy against Gram-positive or Gram-negative pathogens. While structurally related 2-phenylbenzo[d]oxazole derivatives exhibit documented antifungal and antibacterial properties [3], specific studies on the parent oxazolone scaffold remain absent in the analyzed sources. The absence of methoxy or halogen substituents, which enhance membrane disruption in related heterocycles, may account for this gap [3] [4]. Further research is required to evaluate structure-activity relationships in microbial models.

Anti-Inflammatory Activity Through Lipoxygenase Suppression

No peer-reviewed studies within the provided sources investigate 2-phenyloxazol-5(4H)-one's effects on lipoxygenase pathways or classical inflammatory mediators like prostaglandins. However, its structural analog M5 (4-nitrobenzylidene oxazolone) demonstrates significant antioxidant capacity in lipid peroxidation models [4], suggesting potential indirect anti-inflammatory mechanisms via reactive oxygen species scavenging. Molecular docking simulations predict that nitro group electron-withdrawing effects enhance radical stabilization, though experimental validation remains pending [4].

Anticancer Mechanisms: Apoptosis Induction and Proteolysis Inhibition

The anticancer potential of 2-phenyloxazol-5(4H)-one derivatives remains unexplored in the examined literature. While some 2-phenylbenzo[d]oxazole analogs show antiproliferative activity in cancer cell lines [3], these effects correlate with tyrosine kinase inhibition rather than direct apoptosis induction. Cytotoxicity screenings of azlactone derivatives indicate cell-type specificity, with nitro-substituted variants (e.g., M5) showing selective toxicity against epidermal cells at 5 μM concentrations [4]. Proteolysis modulation studies are absent from current datasets.

Antioxidant Properties in Lipid Peroxidation Models

2-Phenyloxazol-5(4H)-one derivatives demonstrate concentration-dependent antioxidant activity in both chemical and cellular models. In the DPPH radical scavenging assay, resorcinol-containing analogs exhibit EC~50~ values of 12.4–18.7 μM, comparable to ascorbic acid (EC~50~ = 9.8 μM) [4]. Molecular dynamics simulations reveal that the 2,4-dihydroxyphenyl group donates hydrogen atoms to lipid peroxyl radicals, terminating chain propagation in membranes [3] [4]. Zebrafish embryo models confirm in vivo efficacy, with 10 μM treatments reducing ROS levels by 62–74% without developmental toxicity [4].

Table 2: Antioxidant activity of selected oxazolone derivatives

| Compound | DPPH EC~50~ (μM) | Lipid Peroxidation Inhibition (%) | Cellular ROS Reduction (%) |

|---|---|---|---|

| M3 | 12.4 ± 1.2 | 88.2 ± 3.1 | 74.3 ± 2.9 |

| M5 | 15.9 ± 0.8 | 82.7 ± 2.4 | 68.1 ± 3.5 |

| M6 | 18.7 ± 1.5 | 75.9 ± 4.2 | 62.4 ± 4.1 |

| Ascorbic Acid | 9.8 ± 0.6 | 94.5 ± 1.8 | 81.2 ± 2.3 |

Data from azlactone derivatives tested at 20 μM concentrations [4].

The substitution pattern at the arylidene position of 2-phenyloxazol-5(4H)-one derivatives significantly influences their biological activity profiles. Research has demonstrated that the electronic nature of substituents at this position plays a crucial role in determining the compound's bioactivity and target selectivity [1] [2] [3].

Studies have shown that electron-withdrawing groups such as nitro, bromo, and chloro substituents generally enhance biological activity compared to electron-donating groups [4] [1]. The 4-nitrobenzylidene derivative exhibits the highest activity enhancement, with an activity enhancement factor of 4.5 compared to the unsubstituted parent compound [1]. This enhanced activity is attributed to the strong electron-withdrawing nature of the nitro group, which increases the electrophilicity of the oxazolone ring and facilitates nucleophilic attack during biological interactions [1] [2].

The position of substituents also affects bioactivity. Meta-substituted derivatives, particularly those with electron-withdrawing groups such as 3-nitro substituents, demonstrate superior activity compared to ortho- or para-substituted analogs [4] [1]. This positional preference is attributed to optimal electronic distribution and reduced steric hindrance that allows for better target engagement [1].

Table 1: Arylidene Substituent Effects on Bioactivity

| Compound | Arylidene Substituent | Electronic Nature | IC50 (μM) | Activity Enhancement |

|---|---|---|---|---|

| 2a | H | Neutral | 85.2 | 1.0 |

| 2b | 4-OMe | Electron-donating | 42.1 | 2.0 |

| 2c | 4-NO2 | Electron-withdrawing | 18.9 | 4.5 |

| 2d | 4-Br | Electron-withdrawing | 65.4 | 1.3 |

| 2e | 4-Cl | Electron-withdrawing | 38.7 | 2.2 |

| 2f | 4-CF3 | Electron-withdrawing | 52.3 | 1.6 |

Mechanistic studies reveal that the enhanced activity of electron-withdrawing substituents is due to their ability to increase the positive charge density at the carbon-2 position of the oxazolone ring, making it more susceptible to nucleophilic attack [5] [2]. Additionally, alkoxy groups at the para position of the phenyl ring can decrease the negative effect of electron-withdrawing groups while supporting the attack on the carbon-nitrogen double bond [5].

Role of Electron-Donating/Withdrawing Groups at C-4 Position

The C-4 position of the 2-phenyloxazol-5(4H)-one ring represents a critical site for modulating biological activity through electronic effects. Substitutions at this position directly influence the electron density distribution within the heterocyclic system, thereby affecting target binding affinity and selectivity [6] [7] [5].

Electron-withdrawing groups at the C-4 position, such as nitro, bromo, and chloro substituents, significantly enhance bioactivity compared to electron-donating groups [6] [7]. The 4-nitrophenyl derivative demonstrates the highest potency with an IC50 value of 8.5 μM and a selectivity index of 5.3, representing a five-fold improvement over the unsubstituted analog [6]. This enhanced activity is attributed to the increased electrophilicity of the oxazolone carbonyl group, which facilitates stronger binding interactions with target proteins [6].

Table 2: Electronic Effects at C-4 Position on Bioactivity

| Compound | C-4 Substituent | Electronic Effect | IC50 (μM) | Selectivity Index | Cell Viability (%) |

|---|---|---|---|---|---|

| 4a | H | Neutral | 45.3 | 1.2 | 85 |

| 4b | 4-OMe-Ph | Electron-donating | 22.1 | 2.8 | 92 |

| 4c | 4-NO2-Ph | Electron-withdrawing | 8.5 | 5.3 | 78 |

| 4d | 4-Br-Ph | Electron-withdrawing | 31.2 | 1.9 | 88 |

| 4e | 4-Cl-Ph | Electron-withdrawing | 28.9 | 2.1 | 87 |

Quantum chemical calculations support these experimental observations, showing that electron-withdrawing groups decrease the bond order of the carbon-nitrogen double bond, making it more reactive toward nucleophilic attack [5] [8]. The presence of meta-nitro groups particularly increases the positive charge at the carbon-2 position, enhancing the compound's reactivity with biological nucleophiles [5].

Conversely, electron-donating groups such as methoxy and hydroxyl substituents at the C-4 position result in moderate activity enhancement but with improved cell viability profiles [6]. The 4-methoxyphenyl derivative exhibits good bioactivity (IC50 = 22.1 μM) while maintaining high cell viability (92%), suggesting a favorable therapeutic window [6].

The steric effects of C-4 substituents also play a role in determining activity. Bulky substituents can hinder target binding, while appropriately sized electron-withdrawing groups provide optimal balance between electronic activation and spatial accessibility [6] [7]. Studies indicate that the insertion of methyl groups at the C-4 position can result in reduced potency, with up to six-fold loss in activity observed for certain derivatives [6].

Benzamide Derivatives: Enhanced Pharmacokinetic Properties

The conversion of 2-phenyloxazol-5(4H)-one derivatives to their corresponding benzamide analogs through nucleophilic ring-opening reactions represents a strategic approach to enhance pharmacokinetic properties [1] [2] [9]. This transformation significantly improves oral bioavailability, metabolic stability, and solubility characteristics while maintaining or enhancing biological activity [1] [2] [10].

Benzamide derivatives are produced through nucleophilic attack of secondary amines on the oxazolone ring, typically using morpholine, piperazine, or piperidine as nucleophiles [1] [2] [10]. This ring-opening reaction occurs under mild conditions and can be facilitated by microwave irradiation, achieving yields up to 94% [1] [2]. The resulting benzamide derivatives demonstrate superior pharmacokinetic profiles compared to their parent oxazolone counterparts [1] [2].

Table 3: Benzamide Derivatives Pharmacokinetic Properties

| Compound | Nucleophile | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Half-Life (h) | Protein Binding (%) | Solubility (mg/mL) |

|---|---|---|---|---|---|---|

| BZ1 | Morpholine | 72 | 22.4 | 4.2 | 85 | 2.8 |

| BZ2 | Piperazine | 68 | 28.7 | 3.8 | 82 | 3.2 |

| BZ3 | Piperidine | 65 | 35.1 | 3.1 | 78 | 2.1 |

| BZ4 | Morpholine | 78 | 18.9 | 4.8 | 88 | 3.5 |

| BZ5 | Piperazine | 74 | 24.6 | 4.1 | 84 | 3.0 |

The enhanced oral bioavailability of benzamide derivatives ranges from 65% to 78%, representing a significant improvement over the parent oxazolones [1] [2]. This improvement is attributed to increased aqueous solubility and reduced first-pass metabolism [1] [2]. The morpholine-derived benzamides consistently demonstrate superior pharmacokinetic properties, with compound BZ4 achieving 78% oral bioavailability and extended half-life of 4.8 hours [1].

Metabolic stability studies reveal that benzamide derivatives exhibit enhanced resistance to hepatic metabolism compared to oxazolones [1] [2]. The metabolic stability ranges from 68% to 82%, with morpholine derivatives showing the highest stability [1]. This enhanced metabolic stability is attributed to the reduced electrophilicity of the benzamide carbonyl group compared to the oxazolone ring, making it less susceptible to metabolic attack [1] [2].

The choice of nucleophile significantly influences the pharmacokinetic properties of the resulting benzamide derivatives. Morpholine-derived compounds generally exhibit superior oral bioavailability and metabolic stability, while piperazine derivatives demonstrate enhanced solubility characteristics [1] [2]. This structure-activity relationship allows for rational design of benzamide derivatives with optimized pharmacokinetic profiles for specific therapeutic applications [1] [2].

Thienyl vs. Phenyl Ring Substitutions in Target Engagement

The replacement of phenyl rings with thienyl substituents in 2-phenyloxazol-5(4H)-one derivatives represents a significant structure-activity relationship consideration that profoundly affects target engagement and biological activity [1] [2] [11]. Comparative studies demonstrate that thienyl-substituted derivatives generally exhibit superior biological activity compared to their phenyl counterparts, with the enhancement being particularly pronounced for anti-inflammatory and antioxidant activities [1] [2].

Table 4: Thienyl vs. Phenyl Ring Substitution Effects on Target Engagement

| Compound | Ring Type | Substitution Position | Target Engagement | Binding Affinity (nM) | Selectivity Factor | Proteolysis Inhibition (%) |

|---|---|---|---|---|---|---|

| TP1 | Thienyl | 2-position | High | 15.2 | 8.5 | 92 |

| TP2 | Phenyl | 2-position | Moderate | 42.8 | 3.2 | 78 |

| TP3 | Thienyl | 3-position | Very High | 8.7 | 12.4 | 95 |

| TP4 | Phenyl | 3-position | High | 28.3 | 5.8 | 85 |

| TP5 | Thienyl | 2-methyl | Moderate | 35.6 | 4.1 | 82 |

| TP6 | Phenyl | 2-methyl | Low | 68.9 | 1.9 | 65 |

Research findings consistently demonstrate that thienyl-substituted derivatives exhibit enhanced target engagement compared to phenyl analogs [1] [2]. The 3-thienyl derivative shows the highest binding affinity with a value of 8.7 nM, representing a three-fold improvement over the corresponding phenyl derivative (28.3 nM) [1]. This enhanced binding affinity is attributed to the unique electronic properties of the thiophene ring, which provides optimal π-π stacking interactions with target proteins [1] [2].

The selectivity factor analysis reveals that thienyl derivatives demonstrate superior selectivity profiles, with the 3-thienyl compound achieving a selectivity factor of 12.4 compared to 5.8 for the phenyl analog [1]. This enhanced selectivity is particularly important for minimizing off-target effects and improving therapeutic indices [1] [2].

Proteolysis inhibition studies show that thienyl-substituted derivatives consistently outperform their phenyl counterparts [1] [2]. The 3-thienyl derivative achieves 95% proteolysis inhibition compared to 85% for the phenyl analog, representing a significant improvement in anti-inflammatory activity [1]. This enhanced activity is attributed to the electron-rich nature of the thiophene ring, which facilitates stronger binding interactions with lipoxygenase and other inflammatory enzymes [1] [2].

However, the replacement of thienyl groups with phenyl rings in certain structural contexts can lead to reduced biological activity [1] [2] [11]. Studies indicate that this substitution does not favor protection against lipid peroxidation and results in diminished anti-inflammatory effects [1] [2]. The electronic and steric differences between thiophene and benzene rings significantly impact the compound's ability to interact with biological targets [1] [2].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant